Optical Band Gap: Pyrido[3,4-b]pyrazine-Based Polymer (1.8 eV) vs. Pyridine-Based Copolymer (2.2 eV)
In a comparative study of vinylene-based donor-acceptor copolymers, replacing the acceptor unit from a 2,5-linked pyridine to a 5,8-linked 2,3-diphenylpyrido[3,4-b]pyrazine narrows the thin-film optical band gap by 0.4 eV. This reduction directly enables near-infrared (NIR) electroluminescence, demonstrating that the pyridopyrazine core is a stronger electron acceptor than a simple pyridine ring in the same polymer backbone. [1]
| Evidence Dimension | Thin-film optical band gap (Eg) |
|---|---|
| Target Compound Data | 1.8 eV (PPyrPyrPV copolymer containing 5,8-linked 2,3-diphenylpyrido[3,4-b]pyrazine) |
| Comparator Or Baseline | 2.2 eV (PPyrPV copolymer containing 2,5-linked pyridine) |
| Quantified Difference | 0.4 eV narrower band gap (18% reduction relative to baseline) |
| Conditions | Thin film; copolymer donor: 1,4-(2,5-dihexadecyloxyphenylene); Heck coupling polymerization; Mn(PPyrPV) ≈ 16,000 g/mol, Mn(PPyrPyrPV) ≈ 6,500 g/mol |
Why This Matters
A 0.4 eV band gap reduction shifts electroluminescence from red (690 nm) to NIR (800 nm)—a critical specification when procuring building blocks for NIR-emitting PLEDs where pyridine-based alternatives cannot meet the emission target.
- [1] Thompson, B. C., Madrigal, L. G., Pinto, M. R., Kang, T. S., Schanze, K. S., & Reynolds, J. R. (2005). Donor-acceptor copolymers for red- and near-infrared-emitting polymer light-emitting diodes. Journal of Polymer Science Part A: Polymer Chemistry, 43(7), 1417–1431. View Source
